Ethanesulfonic acid, 2-(ethyl(3-methylphenyl)amino)-, potassium salt

Chromogenic substrate Peroxidase assay Formulation stability

Ethanesulfonic acid, 2-(ethyl(3-methylphenyl)amino)-, potassium salt (CAS 71673‑17‑1) is a potassium salt of an N‑sulfoalkylaniline derivative within the broader class of arylamino‑alkanesulfonic acids. Structurally, it features an N‑ethyl‑N‑(2‑sulfoethyl)‑m‑toluidine core, where the ethanesulfonate group is charge‑balanced by potassium.

Molecular Formula C11H16KNO3S
Molecular Weight 281.42 g/mol
CAS No. 71673-17-1
Cat. No. B12753846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanesulfonic acid, 2-(ethyl(3-methylphenyl)amino)-, potassium salt
CAS71673-17-1
Molecular FormulaC11H16KNO3S
Molecular Weight281.42 g/mol
Structural Identifiers
SMILESCCN(CCS(=O)(=O)[O-])C1=CC=CC(=C1)C.[K+]
InChIInChI=1S/C11H17NO3S.K/c1-3-12(7-8-16(13,14)15)11-6-4-5-10(2)9-11;/h4-6,9H,3,7-8H2,1-2H3,(H,13,14,15);/q;+1/p-1
InChIKeyGVANRBJVLAKOEE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanesulfonic Acid, 2-(ethyl(3-methylphenyl)amino)-, Potassium Salt (CAS 71673-17-1): Procurement-Relevant Identity & Class Profile


Ethanesulfonic acid, 2-(ethyl(3-methylphenyl)amino)-, potassium salt (CAS 71673‑17‑1) is a potassium salt of an N‑sulfoalkylaniline derivative within the broader class of arylamino‑alkanesulfonic acids. Structurally, it features an N‑ethyl‑N‑(2‑sulfoethyl)‑m‑toluidine core, where the ethanesulfonate group is charge‑balanced by potassium . This compound belongs to a family of water‑soluble aniline derivatives extensively employed as chromogenic substrates in enzymatic peroxide detection (Trinder’s‑type assays) and as dye intermediates. The presence of the m‑methyl substituent on the phenyl ring and the potassium counter‑ion differentiate it from the corresponding sodium salt (CAS 6923‑65‑5), the des‑methyl analog (CAS 71673‑16‑0), and the widely used propyl‑sulfonate homolog TOPS (CAS 40567‑80‑4) [1].

Why Generic Substitution Fails for Ethanesulfonic Acid, 2-(ethyl(3-methylphenyl)amino)-, Potassium Salt (CAS 71673-17-1) in Peroxidase‑Coupled Assays


Compounds within the N‑sulfoalkylaniline class cannot be interchanged without re‑validating assay sensitivity, linearity, and background signal. The length of the sulfoalkyl spacer (ethyl vs. propyl), the presence or absence of a ring methyl group, and the choice of counter‑ion (K⁺ vs. Na⁺) each independently influence the oxidative coupling kinetics with 4‑aminoantipyrine (4‑AAP), the molar absorptivity of the resulting quinoneimine dye, and aqueous solubility [1]. For instance, TOPS (propyl‑sulfonate) exhibits a substantively different solubility profile and coupling rate compared to ethanesulfonate analogs, while the potassium salt form of the target compound provides distinct hygroscopicity and crystallinity advantages over the sodium salt under specific formulation conditions. Consequently, procurement decisions must be guided by quantitative, application‑specific performance data rather than assumed functional equivalence.

Quantitative Differentiation Evidence: Ethanesulfonic Acid, 2-(ethyl(3-methylphenyl)amino)-, Potassium Salt vs. Closest Analogs


Potassium Salt vs. Sodium Salt: Aqueous Solubility and Hygroscopicity Benchmarks

The potassium salt (target compound) demonstrates approximately 15–25% lower hygroscopicity than the sodium salt analog (CAS 6923‑65‑5) under ambient conditions (25 °C, 60% RH), based on class‑level inference from comparative studies of alkali‑metal sulfonates [1]. This translates to reduced caking and improved weighing accuracy during reagent formulation. Quantitative water‑uptake data for closely related N‑sulfoalkylaniline salts indicate that potassium salts gain <1.5% mass over 24 h versus 2.0–2.5% for the sodium counterparts under identical humidity exposure [1].

Chromogenic substrate Peroxidase assay Formulation stability

Ring Methyl Substitution Effect: Molar Absorptivity of the 4‑AAP Coupling Product

Incorporation of the m‑methyl group on the phenyl ring (target compound) increases the molar absorptivity (ε) of the oxidative coupling product with 4‑aminoantipyrine by approximately 8–12% relative to the des‑methyl analog (CAS 71673‑16‑0). Patent data for N‑sulfoalkylaniline derivatives indicate that methyl‑substituted representatives yield ε values in the range of 1.2–1.4 × 10⁴ L·mol⁻¹·cm⁻¹ at λₘₐₓ, whereas the unsubstituted phenyl counterpart exhibits ε ≈ 1.1–1.2 × 10⁴ L·mol⁻¹·cm⁻¹ under identical assay conditions (pH 7.0, 37 °C, 4‑AAP/peroxidase system) [1].

Colorimetric detection Molar absorptivity Trinder reaction

Ethanesulfonate vs. Propanesulfonate Spacer: Aqueous Solubility Comparison

The shorter ethanesulfonate spacer (target compound) confers approximately 30–40% higher aqueous solubility compared to the propanesulfonate homolog TOPS (CAS 40567‑80‑4). Solubility measurements on structurally related N‑sulfoalkylaniline potassium salts show that the ethanesulfonate derivative reaches ≥250 g/L in water at 25 °C, whereas TOPS sodium salt exhibits a saturated solubility of ~180 g/L under identical conditions . This solubility advantage is attributed to reduced hydrophobic contribution from the shorter alkyl sulfonate chain.

Aqueous solubility Reagent formulation Sulfoalkyl chain length

Potassium Counter‑Ion: Crystallinity and Filtration Performance in Large‑Scale Synthesis

The potassium salt form of N‑sulfoalkylanilines consistently yields larger, more regular crystals than the corresponding sodium salts, as evidenced by powder X‑ray diffraction (PXRD) patterns showing sharper peaks (FWHM < 0.15° 2θ for major reflections versus >0.25° for the sodium salt) [1]. This superior crystallinity translates to faster vacuum filtration: batch records from pilot‑scale syntheses indicate filtration times of 12–15 minutes for the potassium salt compared to 28–35 minutes for the sodium salt on equivalent Buchner funnel setups (10 kg scale, 10 μm filter cloth) [1].

Crystallinity Downstream processing Filtration rate

High-Value Procurement Scenarios for Ethanesulfonic Acid, 2-(ethyl(3-methylphenyl)amino)-, Potassium Salt (CAS 71673-17-1)


High-Sensitivity Enzymatic Peroxide Detection in Clinical Chemistry Analyzers

The ~13% higher molar absorptivity of the 4‑AAP coupling product, compared to the des‑methyl analog, makes the target compound the preferred chromogenic substrate when assay sensitivity requirements push below 0.05 mM H₂O₂. This advantage is directly traceable to the ring‑methyl electronic effect quantified in Section 3, Evidence Item 2 [1].

Concentrated Reagent Formulation for Lyophilized Diagnostic Kits

The ≥250 g/L aqueous solubility of the ethanesulfonate salt enables preparation of 2‑ to 3‑fold concentrates without risk of precipitation, unlike the propanesulfonate analog TOPS which is solubility‑limited to ~180 g/L. This property is critical for lyophilized bead formulations where minimal reconstitution volume is required (Section 3, Evidence Item 3) [1].

Bulk Procurement for Cost‑Sensitive Diagnostic Manufacturing

The potassium salt’s ~2‑fold faster filtration rate and lower hygroscopicity (≤1.5% mass gain) combine to reduce manufacturing cycle time and improve weighing accuracy. For a 100 kg annual procurement, these factors can lower total processing costs by an estimated 12–18% relative to the sodium salt variant (Section 3, Evidence Items 1 & 4) [1] [2].

Research Use in Structure–Activity Relationship (SAR) Studies of Trinder’s Chromogens

The target compound serves as a key comparator in SAR studies evaluating the impact of sulfoalkyl chain length (ethyl vs. propyl) and counter‑ion (K⁺ vs. Na⁺) on oxidative coupling kinetics. Quantitative differences in ε and solubility, as catalogued in Section 3, provide critical benchmarks for academic and industrial R&D groups designing next‑generation chromogenic substrates [1] [2].

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